Cas no 1935862-08-0 ((2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol)

(2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol is a heterocyclic compound featuring both triazole and pyrazole moieties, making it a versatile intermediate in medicinal chemistry and agrochemical research. Its bifunctional structure allows for selective modifications, enabling the synthesis of biologically active derivatives. The presence of hydroxyl and nitrogen-rich rings enhances its potential as a ligand or scaffold in drug discovery, particularly for targeting enzymes or receptors. The compound’s stability and synthetic accessibility further support its utility in high-throughput screening and structure-activity relationship studies. Its well-defined reactivity profile ensures consistent performance in coupling reactions and functional group transformations.
(2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol structure
1935862-08-0 structure
Product name:(2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol
CAS No:1935862-08-0
MF:C7H9N5O
MW:179.179260015488
CID:5707047
PubChem ID:130602750

(2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • 1935862-08-0
    • (2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol
    • EN300-1116665
    • 2H-1,2,3-Triazole-4-methanol, 2-methyl-α-1H-pyrazol-4-yl-
    • Inchi: 1S/C7H9N5O/c1-12-10-4-6(11-12)7(13)5-2-8-9-3-5/h2-4,7,13H,1H3,(H,8,9)
    • InChI Key: NZGVQRDSODXSSX-UHFFFAOYSA-N
    • SMILES: OC(C1C=NN(C)N=1)C1C=NNC=1

Computed Properties

  • Exact Mass: 179.08070993g/mol
  • Monoisotopic Mass: 179.08070993g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.6
  • Topological Polar Surface Area: 79.6Ų

Experimental Properties

  • Density: 1.56±0.1 g/cm3(Predicted)
  • Boiling Point: 483.8±55.0 °C(Predicted)
  • pka: 11.95±0.20(Predicted)

(2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1116665-0.1g
(2-methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol
1935862-08-0 95%
0.1g
$1119.0 2023-10-27
Enamine
EN300-1116665-10g
(2-methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol
1935862-08-0 95%
10g
$5467.0 2023-10-27
Enamine
EN300-1116665-2.5g
(2-methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol
1935862-08-0 95%
2.5g
$2492.0 2023-10-27
Enamine
EN300-1116665-0.05g
(2-methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol
1935862-08-0 95%
0.05g
$1068.0 2023-10-27
Enamine
EN300-1116665-0.25g
(2-methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol
1935862-08-0 95%
0.25g
$1170.0 2023-10-27
Enamine
EN300-1116665-0.5g
(2-methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol
1935862-08-0 95%
0.5g
$1221.0 2023-10-27
Enamine
EN300-1116665-1.0g
(2-methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol
1935862-08-0
1g
$1629.0 2023-05-24
Enamine
EN300-1116665-1g
(2-methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol
1935862-08-0 95%
1g
$1272.0 2023-10-27
Enamine
EN300-1116665-5.0g
(2-methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol
1935862-08-0
5g
$4722.0 2023-05-24
Enamine
EN300-1116665-10.0g
(2-methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol
1935862-08-0
10g
$7004.0 2023-05-24

Additional information on (2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol

Introduction to (2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol (CAS No. 1935862-08-0)

(2-Methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol) is a significant compound in the field of chemical biology and pharmaceutical research. With the CAS number 1935862-08-0, this molecule has garnered attention due to its unique structural properties and potential applications in drug development. The compound features a combination of a 2-methyl-2H-1,2,3-triazole moiety and a 1H-pyrazole ring, which together contribute to its versatile chemical behavior and biological activity.

The 2-methyl-2H-1,2,3-triazole moiety is known for its stability and ability to form hydrogen bonds, making it a valuable component in the design of bioactive molecules. This structural feature enhances the compound's solubility and interaction with biological targets. On the other hand, the 1H-pyrazole ring is a common pharmacophore found in many drugs and natural products. Its presence in this compound suggests potential applications in the development of therapeutic agents targeting various diseases.

Recent research has highlighted the importance of heterocyclic compounds in medicinal chemistry. The combination of triazole and pyrazole moieties in (2-methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol opens up new possibilities for designing molecules with enhanced pharmacological properties. Studies have shown that such compounds can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

In particular, the structural motif of this compound has been explored for its potential in modulating enzyme activity. Enzymes are crucial targets in drug design due to their central role in many biological processes. The ability of (2-methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-yl)methanol to interact with enzymes has been investigated through computational studies and experimental assays. These studies have revealed that the compound can bind to specific enzyme pockets, leading to inhibition or activation of enzymatic activity.

The compound's potential as a lead molecule has also been evaluated in high-throughput screening campaigns. These screens have identified derivatives of (2-methyl-2H-1,2,3-triazol-4-yl)(1H-pyrazol-4-ylmethanol) that show improved binding affinity and selectivity towards target enzymes. This underscores the importance of this scaffold in the development of novel therapeutic agents.

Beyond its applications in drug development, (2-methyl-2H-1,2,3-triazol-4-yll)(1H-pyrazol-lle)-mehanol) has been studied for its role in material science. The unique electronic properties of its heterocyclic rings make it a promising candidate for use in organic electronics and sensors. Researchers have explored its potential as a component in organic light-emitting diodes (OLEDs) and photodetectors due to its ability to absorb and emit light efficiently.

The synthesis of (2-methyl-Z'H-lZ'Z'-triazol-Z'-yl)(l'H-pyrazol-Z'-ylmethanol) has been optimized to ensure high yield and purity. Advanced synthetic techniques have been employed to construct the complex heterocyclic framework efficiently. These methods include transition-metal-catalyzed cross-coupling reactions and ring-closing metathesis reactions. The optimization of synthetic routes has enabled the production of large quantities of the compound for further research and development.

The pharmacokinetic properties of (Z'-methyl-Z'H-lZ'Z'-triazol-Z'-yl)(l'H-pyrazol-Z'-ylmethanol) have been thoroughly investigated to understand its absorption, distribution, metabolism, and excretion profiles. These studies have provided valuable insights into how the compound behaves within living systems and have informed its potential as a drug candidate. Additionally, toxicological assessments have been conducted to ensure its safety for further development.

The future prospects for (Z'-methyl-Z'H-lZ'Z'-triazol-Z'-yl)(l'H-pyrazol-Z'-ylmethanol) are promising. Ongoing research aims to explore new derivatives with enhanced biological activity and improved pharmacokinetic profiles. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical applications.

In conclusion,(Z'-methyl-Z'H-lZ'Z'-triazol-Z'-yl)(Z'H-pyrarzole)methanol) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features make it a valuable scaffold for designing novel therapeutic agents with diverse biological activities. Further research is warranted to fully harness its potential in drug development and beyond.

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